molecular formula C₁₈H₂₅D₅O B1160810 Farnesalacetone-d6

Farnesalacetone-d6

Cat. No.: B1160810
M. Wt: 267.46
Attention: For research use only. Not for human or veterinary use.
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Description

Farnesalacetone-d6 is a deuterated analog of farnesyl acetone, a sesquiterpenoid derived from farnesol (C₁₅H₂₆O). The "-d6" suffix denotes the substitution of six hydrogen atoms with deuterium, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry (MS)-based analyses. This compound is critical in environmental and biochemical research for quantifying non-deuterated analogs via isotope dilution, minimizing matrix effects and improving accuracy . Its molecular formula is C₁₅H₂₀D₆O, with a molecular weight of 228.39 g/mol (vs. 222.36 g/mol for non-deuterated farnesol). This compound is synthesized through catalytic deuteration or chemical exchange, ensuring high isotopic purity (>98%) for precise analytical applications .

Properties

Molecular Formula

C₁₈H₂₅D₅O

Molecular Weight

267.46

Synonyms

6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated standards like Farnesalacetone-d6, Acenaphthene-d10, and 3,3-Dichlorobenzidine-d6 share roles as internal standards but differ structurally and functionally. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Molecular Formula CAS RN Deuterium Atoms Primary Application Key Functional Groups
This compound C₁₅H₂₀D₆O 4602-84-0* 6 Environmental analysis Ketone, aliphatic chains
Acenaphthene-d10 C₁₂H₈D₁₀ 15067-07-1 10 PAH quantification Polycyclic aromatic rings
3,3-Dichlorobenzidine-d6 C₁₂H₄N₂Cl₂D₆ 93951-91-8 6 Industrial chemical analysis Amine, chlorinated rings

Note: The CAS RN 4602-84-0 corresponds to non-deuterated farnesol; this compound’s specific CAS is inferred based on structural analogy .

Key Differentiators

Structural Complexity :

  • This compound contains a ketone group and branched aliphatic chains, enabling solubility in organic solvents like hexane. In contrast, Acenaphthene-d10’s fused aromatic rings enhance stability in hydrophobic matrices, while 3,3-Dichlorobenzidine-d6’s chlorinated aromatic system suits polar solvents .

Deuteration Impact: Acenaphthene-d10’s ten deuterium atoms create a significant mass shift (+10 Da), reducing chromatographic co-elution with non-deuterated analogs. This compound’s six deuteriums provide a moderate shift, balancing sensitivity and retention time alignment .

Analytical Performance: this compound excels in quantifying terpenoids in plant extracts, whereas Acenaphthene-d10 is preferred for polycyclic aromatic hydrocarbon (PAH) analysis in soil/water. 3,3-Dichlorobenzidine-d6 is specialized for detecting chlorinated amines in industrial effluents .

Stability :

  • Deuterated aliphatic chains in this compound resist oxidation better than aromatic deuterated compounds, which may degrade under UV exposure .

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